

pemetrexed molecular structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

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Pemetrexed: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed is a multi-targeted antifolate antineoplastic agent pivotal in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. Its therapeutic efficacy is derived from the inhibition of critical enzymes within the folate metabolism pathway, leading to the disruption of nucleotide synthesis and subsequent apoptosis in rapidly dividing cancer cells. This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and clinical pharmacology of pemetrexed, supported by detailed experimental methodologies and visual representations of its core biological pathways.

Molecular Structure and Physicochemical Properties

Pemetrexed, with the IUPAC name (2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid, is a synthetic pyrrolopyrimidine-based antifolate.^[1] Its structure is characterized by a core that mimics folic acid, enabling its transport into cells via folate receptors and the reduced folate carrier.

Chemical Structure

The molecular structure of pemetrexed is presented below:

(Image of Pemetrexed Molecular Structure)

A 2D chemical structure image of pemetrexed would be ideally placed here. For the purpose of this text-based generation, a placeholder is noted.

Physicochemical Data

A summary of the key physicochemical properties of pemetrexed is provided in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid	[1]
CAS Number	137281-23-3	[1]
Chemical Formula	C ₂₀ H ₂₁ N ₅ O ₆	[2]
Molecular Weight	427.41 g/mol	[2]
Appearance	Off-white solid	[3]
pKa	3.6, 4.4	[2]
Solubility	Soluble in DMSO (up to 100 mM)	[4]
LogP (Octanol-Water)	Not readily available in literature. The pKa values suggest the molecule is predominantly ionized and hydrophilic at physiological pH.	N/A

Mechanism of Action and Signaling Pathways

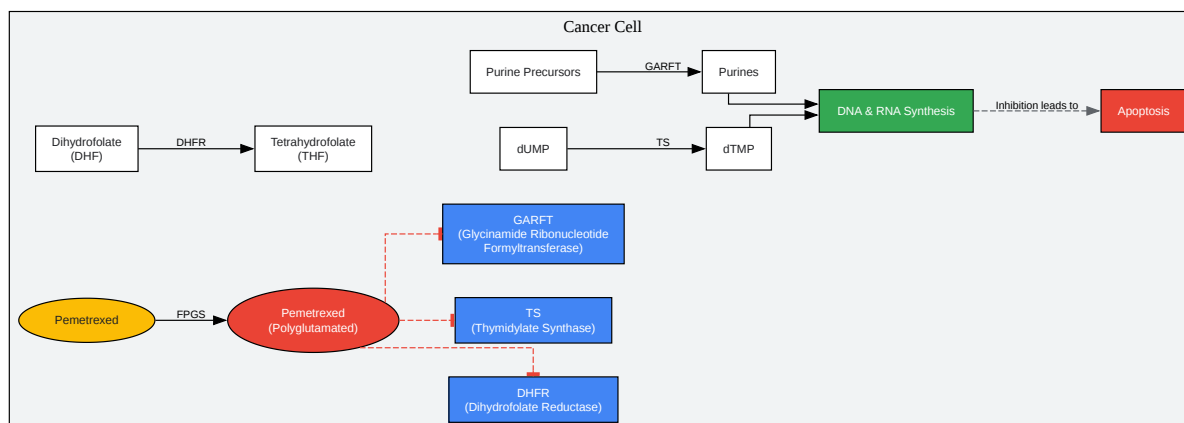
Pemetrexed functions as a multi-targeted antifolate by inhibiting three key enzymes essential for the de novo synthesis of purine and pyrimidine nucleotides: thymidylate synthase (TS),

dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[5] By disrupting these pathways, pemetrexed prevents the formation of DNA and RNA, which are necessary for the growth and survival of cancer cells.[5]

Upon entering the cell, pemetrexed is converted into its more active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation not only traps the drug intracellularly but also significantly enhances its inhibitory potency against its target enzymes.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of pemetrexed, highlighting the inhibition of key enzymes in the folate metabolism pathway.



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Caption: Mechanism of action of pemetrexed in cancer cells.

Enzyme Inhibition Kinetics

The inhibitory potency of the pentaglutamate form of pemetrexed against its target enzymes is summarized in the table below.

Target Enzyme	Ki (Pentaglutamate form)	Source(s)
Thymidylate Synthase (TS)	1.3 nM	
Dihydrofolate Reductase (DHFR)	7.2 nM	
Glycinamide Ribonucleotide Formyltransferase (GARFT)	65 nM	

Experimental Protocols

This section details methodologies for key experiments cited in the characterization of pemetrexed's activity.

Cell Viability Assay (IC50 Determination)

This protocol is adapted from a standard method to determine the half-maximal inhibitory concentration (IC50) of pemetrexed in cancer cell lines.

Objective: To quantify the concentration of pemetrexed required to inhibit 50% of cancer cell viability in vitro.

Materials:

- Cancer cell line of interest (e.g., MSTO-211H for mesothelioma)
- RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
- Pemetrexed stock solution (in DMSO or water)
- 96-well cell culture plates

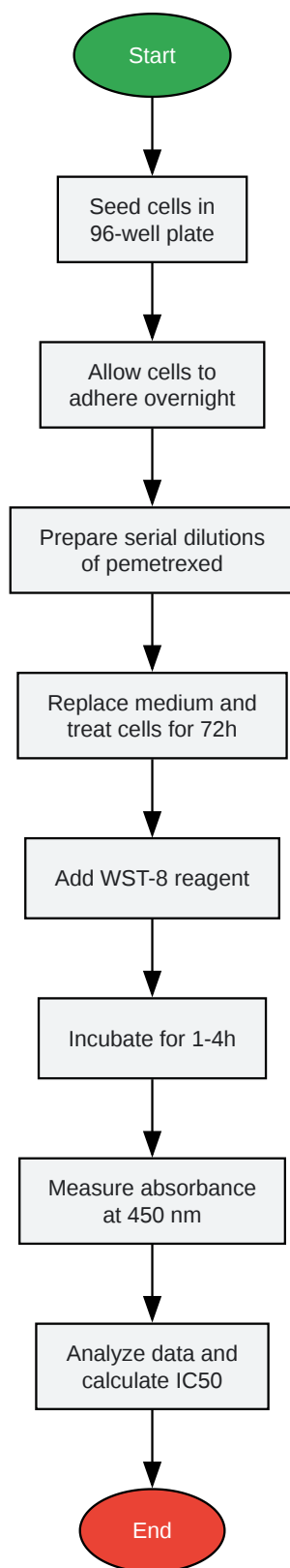
- Cell Counting Kit-8 (WST-8)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Drug Dilution: Prepare a serial dilution of pemetrexed in the culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 μ M).
- Treatment: Replace the existing medium with the pemetrexed-containing medium and incubate for 72 hours.
- Viability Assessment: Add WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Plot the percentage of surviving cells against the pemetrexed concentration. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the IC50 of pemetrexed.



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Caption: Workflow for IC50 determination of pemetrexed.

Clinical Pharmacology (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of pemetrexed are crucial for its clinical application.

ADME Parameter	Description	Source(s)
Absorption	Administered via intravenous infusion, bypassing oral absorption.	
Distribution	Steady-state volume of distribution is approximately 16.1 L. Protein binding is approximately 81%.	
Metabolism	Not significantly metabolized.	
Excretion	Primarily eliminated through renal excretion, with 70-90% of the drug excreted unchanged in the urine. The elimination half-life is approximately 3.5 hours.	[5]

Drug Interactions: Co-administration with nephrotoxic drugs, such as NSAIDs, should be avoided as it can decrease the renal clearance of pemetrexed and increase its toxicity.

Conclusion

Pemetrexed remains a cornerstone in the treatment of specific solid tumors due to its multi-targeted inhibition of folate-dependent enzymes. A thorough understanding of its molecular structure, physicochemical properties, and mechanism of action is essential for its effective use in clinical practice and for the development of novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working with this important chemotherapeutic agent.

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- To cite this document: BenchChem. [pemetrexed molecular structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1252473#pemetrexed-molecular-structure-and-properties]

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